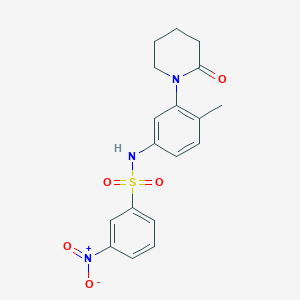
1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 848444-88-2 . It has a molecular weight of 271.31 . The IUPAC name for this compound is 1-(tert-butyl) 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Parallel Solution-phase Synthesis
A study by Svete et al. (2010) demonstrates the synthesis of a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, showcasing the compound's utility in creating diverse organic molecules through parallel acid-catalyzed treatment with anilines and other reactants. This work underscores its importance in generating a variety of compounds with potential pharmaceutical applications (Svete et al., 2010).
Supramolecular Arrangement Influenced by Weak Intermolecular Interactions
Samipillai et al. (2016) explored the crystal structure and supramolecular arrangement of 3-oxopyrrolidine analogs, including a compound similar to the one . Their research highlights how weak interactions like CH⋯O and CH⋯π guide the molecules' conformation and assembly, providing insights into designing materials with specific physical properties (Samipillai et al., 2016).
Asymmetric Synthesis of Nociceptin Antagonists
An efficient method for the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate for nociceptin antagonists, showcases the chemical's utility in developing therapeutics. This method includes diastereoselective reduction and isomerization steps, demonstrating the compound's role in the synthesis of complex molecules with high enantiomeric purity (Jona et al., 2009).
Synthesis of Chiral Bipyrroles
The synthesis of chiral 3,3'-di-tert-butyl-2,2'-bipyrrole derivatives, starting from related pyrrolidine compounds, outlines the compound's relevance in synthesizing novel organic molecules with potential application in materials science and catalysis (Skowronek & Lightner, 2003).
Complexation Behavior and Catalytic Applications
Research on the complexation behavior and application of new ligands derived from pyrrolidine dicarboxylates in rhodium-catalyzed hydroformylation processes highlights the compound's utility in catalysis. This study provides a foundation for designing new catalysts with improved selectivity and efficiency in industrial chemical processes (Mikhel et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDAHDAOFWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
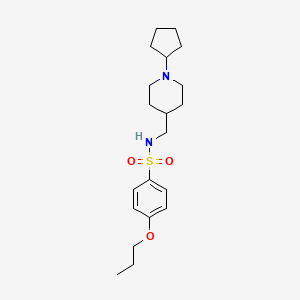

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2604793.png)
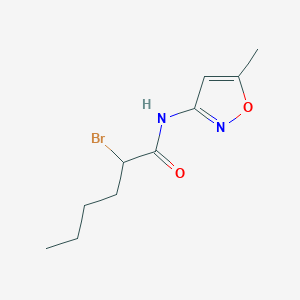
![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)


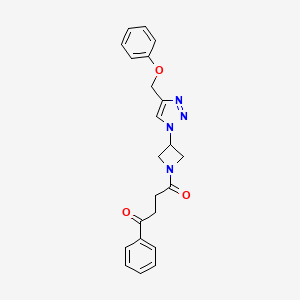
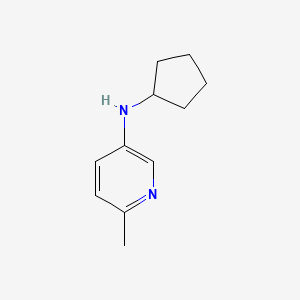
![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)
